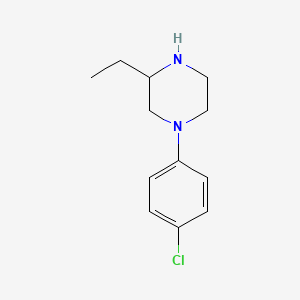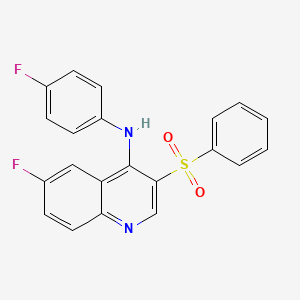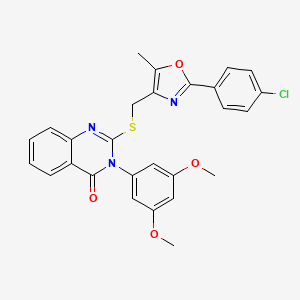
Tert-butyl 2-(3-phenylureido)ethylcarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 2-(3-phenylureido)ethylcarbamate is a compound that falls within the broader class of carbamates, which are organic compounds derived from carbamic acid (NH2COOH). Carbamates are known for their diverse applications, including their use as herbicides, insecticides, and in pharmaceuticals. The tert-butyl group attached to the nitrogen of the carbamate function increases the steric bulk of the molecule, which can influence its reactivity and physical properties.
Synthesis Analysis
The synthesis of tert-butyl carbamates typically involves the reaction of an alcohol with isocyanates or the reaction of amines with carbon dioxide or carbamoyl chlorides in the presence of a base. For example, tert-butyl phenyl(phenylsulfonyl)methylcarbamate was synthesized via an asymmetric Mannich reaction, which is a method that can be used to introduce chirality into the carbamate molecule . Additionally, tert-butyl carbamates can be synthesized from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid . The synthesis of specific tert-butyl carbamates can also involve multistep reactions, including acylation, nucleophilic substitution, and reduction, as demonstrated in the synthesis of tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl carbamate .
Molecular Structure Analysis
The molecular structure of tert-butyl carbamates can be characterized using various spectroscopic methods such as FTIR, 1H, and 13C NMR . X-ray crystallography can provide detailed information about the crystal and molecular structure, including the presence of intramolecular hydrogen bonds that stabilize the molecule . For instance, tert-butyl N-[2-(N-isobutyl-4-methoxybenzenesulfonamido)ethyl]carbamate was found to have intramolecular C—H⋯O hydrogen bonds in its crystal structure .
Chemical Reactions Analysis
Tert-butyl carbamates can undergo various chemical reactions, including enzymatic kinetic resolution, which can lead to the formation of optically pure enantiomers . They can also participate in derivatization reactions, such as the potassium tert-butoxide/dimethyl sulphoxide/ethyl iodide reaction, which is used for the determination of carbamate residues in environmental samples . Deprotection of tert-butyl carbamates can be achieved using mild reagents like aqueous phosphoric acid, which preserves the stereochemical integrity of the substrates10.
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl carbamates are influenced by their molecular structure. The steric bulk provided by the tert-butyl group can affect the solubility, boiling point, and stability of the compound. The presence of intramolecular hydrogen bonds can also influence the melting point and crystal packing of the compound . The enantioselectivity of reactions involving tert-butyl carbamates, such as enzymatic kinetic resolution, is a critical property for the synthesis of chiral molecules .
Wissenschaftliche Forschungsanwendungen
Biodegradation and Environmental Fate
Research indicates that compounds like ethyl tert-butyl ether (ETBE) undergo biodegradation in soil and groundwater. Microorganisms capable of degrading ETBE aerobically have been identified. The biodegradation process involves the hydroxylation of the ethoxy carbon, leading to the formation of intermediates such as acetaldehyde, tert-butyl acetate, and tert-butyl alcohol. The presence of co-contaminants may impact the biodegradation rates by preferential metabolism or by enhancing ETBE biodegradation through cometabolism (Thornton et al., 2020).
Microbial Degradation in the Subsurface
The fate of fuel oxygenates like methyl tert-butyl ether (MTBE) in the subsurface is affected by their degradability under various redox conditions. MTBE and ethyl tert-butyl ether (ETBE) degradation often leads to the formation of tert-butyl alcohol (TBA), which can be a dead-end product in some scenarios. The degradation pathways, especially under anoxic conditions, are not fully elucidated. The presence of MTBE and related compounds in groundwater often limits the use of in situ biodegradation as a remediation option at contaminated sites (Schmidt et al., 2004).
Environmental Occurrence and Toxicity of Phenolic Antioxidants
Studies have focused on the environmental occurrence, human exposure, and toxicity of synthetic phenolic antioxidants (SPAs), including compounds like 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP). These SPAs have been detected in various environmental matrices and even in humans. The toxicity studies suggest that some SPAs may cause hepatic toxicity, have endocrine-disrupting effects, or be carcinogenic. The transformation products of these compounds might have worse toxicity effects than the parent compounds (Liu & Mabury, 2020).
Safety and Hazards
The compound is labeled with the signal word “Warning” and the hazard statement H302, indicating that it is harmful if swallowed . Precautionary statements include P264 (wash hands thoroughly after handling), P270 (do not eat, drink or smoke when using this product), P301+P312 (if swallowed, call a poison center or doctor if you feel unwell), and P330 (rinse mouth) .
Eigenschaften
IUPAC Name |
tert-butyl N-[2-(phenylcarbamoylamino)ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3/c1-14(2,3)20-13(19)16-10-9-15-12(18)17-11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3,(H,16,19)(H2,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAVPFCYBCGSNJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC(=O)NC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({[(3-Bromophenyl)carbamoyl]methyl}sulfanyl)acetic acid](/img/structure/B2518144.png)

![4,5-Dichloro-6-methyl-2-[5-(trifluoromethyl)-2-pyridyl]pyrimidine](/img/structure/B2518147.png)
![4-[(2-chlorophenyl)methyl]-1-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2518148.png)
![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(5-methyl-1-phenylpyrazol-4-yl)methanone](/img/structure/B2518150.png)

![3-Methyl-7-[(2-methylphenyl)methyl]-8-(4-pentylpiperazinyl)-1,3,7-trihydropuri ne-2,6-dione](/img/structure/B2518152.png)
![3-((5-((2-(indolin-1-yl)-2-oxoethyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2518153.png)




![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2518163.png)
